molecular formula C9H8F4S2 B14035581 (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane)

(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane)

Cat. No.: B14035581
M. Wt: 256.3 g/mol
InChI Key: LGWKJIGHTIFGGG-UHFFFAOYSA-N
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Description

The compound (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) is a fluorinated aromatic derivative featuring a central 1,3-phenylene core substituted with a fluorine atom at position 2, a trifluoromethyl group at position 5, and methylsulfanyl (-SMe) groups at positions 1 and 2. Its structure combines electron-withdrawing fluorine/trifluoromethyl groups with sulfur-based substituents, making it a candidate for applications in materials science, particularly in polymers or electronic materials where thermal stability and controlled reactivity are critical.

Properties

IUPAC Name

2-fluoro-1,3-bis(methylsulfanyl)-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4S2/c1-14-6-3-5(9(11,12)13)4-7(15-2)8(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWKJIGHTIFGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1F)SC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiomethylation via Lewis Acid Catalysis Using Boron Trifluoride Dimethyl Sulfide Complex

A recent and efficient method for introducing methylsulfane groups onto aromatic aldehydes involves the use of boron trifluoride dimethyl sulfide complex (BF₃·SMe₂) as a dual-function reagent, acting both as a Lewis acid catalyst and as a non-odorous sulfur source. This method enables thioacetalation and thiomethylative Friedel-Crafts reactions under mild conditions with good to excellent yields.

Key Reaction Conditions:

  • Reagent: BF₃·SMe₂ (4 equivalents optimal)
  • Temperature: 80 °C
  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
  • Reaction Time: Approximately 16 hours
  • Workup: Quenching with methanol or water, extraction with DCM, drying over sodium sulfate, and purification by silica gel chromatography

Mechanism Overview:

  • The Lewis acid BF₃ activates the aldehyde group on the aromatic ring.
  • Dimethyl sulfide (SMe₂) acts as the sulfur nucleophile, facilitating substitution or addition.
  • The reaction proceeds via formation of a thioacetal intermediate or direct Friedel-Crafts type thiomethylation.
  • The process tolerates various substituents, including halogens and electron-withdrawing groups like trifluoromethyl.

Yields and Substrate Scope:

  • Halogenated benzaldehydes (e.g., 4-fluoro, 4-chloro) yielded methylsulfane derivatives in moderate to good yields.
  • Electron-poor aromatic aldehydes such as quinoline-3-carboxaldehyde and 2-pyridinecarboxaldehyde reacted smoothly.
  • Electron-rich aldehydes gave somewhat lower yields due to side reactions.
  • Attempts to extend the method to aliphatic aldehydes and ketones were unsuccessful.

Stepwise Synthesis Strategy for (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane)

Given the substitution pattern of the target compound, a plausible synthetic route would involve:

  • Starting Material: 2-fluoro-5-(trifluoromethyl)benzene derivative bearing aldehyde or halide functionalities at positions suitable for further substitution.

  • Introduction of Methylsulfane Groups: Application of BF₃·SMe₂-mediated thiomethylation on aldehyde groups or via nucleophilic substitution on halides.

  • Bis-substitution: To achieve the bis(methylsulfane) derivative, two thiomethylation steps or a double substitution on a dibromo or dialdehyde precursor can be employed.

  • Purification and Characterization: Standard chromatographic techniques and spectroscopic analysis (NMR, MS) confirm the structure.

Representative Data Table of Thiomethylation Yields (Adapted from Reference)

Entry Substrate Substituents BF₃·SMe₂ Equiv. Temp (°C) Yield (%) Notes
1 4-Fluorobenzaldehyde 4-F 4 80 68 Moderate to good yield
2 4-Chlorobenzaldehyde 4-Cl 4 80 65 Similar yield to 4-F
3 4-Bromobenzaldehyde 4-Br 4 80 60 Thiomethyl substitution product
4 3-Bromobenzaldehyde 3-Br 4 80 70 Good yield
5 Quinoline-3-carboxaldehyde Heteroaromatic 4 80 75 Smooth reaction
6 2-Pyridinecarboxaldehyde Heteroaromatic 4 80 72 Smooth reaction
7 Electron-rich 4-(p-tolyloxy)benzaldehyde 4-O-p-tolyl 4 80 40 Lower yield due to side products

Analytical and Research Results Summary

  • The method described provides a convenient, odor-free, and scalable approach to synthesize aromatic methylsulfane derivatives.
  • The dual role of BF₃·SMe₂ as Lewis acid and sulfur source simplifies the reaction setup.
  • The reaction tolerates various functional groups, including fluoro and trifluoromethyl substituents, which are present in the target compound.
  • The bis-substitution can be achieved by applying the method to dibromo or dialdehyde precursors, enabling synthesis of bis(methylsulfane) derivatives such as (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane).
  • No direct literature exclusively detailing the preparation of this exact compound was found, but the described methodology is highly applicable and has been validated for closely related substrates.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism by which (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) exerts its effects is largely dependent on its chemical structure. The presence of fluorine atoms can influence the compound’s reactivity and interaction with other molecules. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Functional Group Impact

The table below compares the target compound with structurally related analogs reported in recent studies:

Compound Name Substituents on Phenylene Core Functional Groups Key Properties/Applications Reference
(2-Fluoro-5-CF3-1,3-phenylene)bis(methylsulfane) 2-F, 5-CF3, 1,3-SMe Methylsulfane, Fluoro Potential use in polymers, electronics N/A
DAc-1 (from polyimide study) 5-CF3, 1,3-dioxoisoindoline carboxyl Imide, Carboxylic acid Low CTE in poly(amide-imide) films
[{2-SO(CF2H)-4,6-diF-5-CF3-1,3-phenylene}bis(oxy)]dibenzene 4,6-diF, 5-CF3, 2-SO(CF2H), 1,3-OPh Sulfinyl, Oxy High thermal stability, reactivity
3,5-bis(5-mercapto-4-R-triazol-3-yl)phenols 5-OH, 1,3-S-linked triazoles Triazole, Sulfandiyl Coordination chemistry, bioactivity
Key Observations:
  • Electronic Effects : The trifluoromethyl (-CF3) and fluorine substituents in all compounds enhance electron-withdrawing properties, stabilizing the aromatic ring and influencing reactivity in substitution reactions.
  • In contrast, sulfandiyl (-S-) linkages in triazole derivatives () enable coordination with metals, suggesting applications in catalysis or biomedicine .
  • Thermal Properties : The imide and carboxylic acid groups in DAc-1 () introduce rigidity, reducing the coefficient of thermal expansion (CTE) in poly(amide-imide) films. The target compound’s -SMe groups may offer moderate flexibility while retaining thermal stability due to fluorination .

Research Findings and Gaps

  • Thermal Stability : Fluorinated aromatics generally exhibit high thermal stability, but the impact of -SMe vs. -SO- or -COOH groups requires experimental validation.
  • Biological Activity : Triazole derivatives () show bioactivity, whereas the target compound’s applications remain unexplored in this domain .
  • Synthetic Challenges : Introducing multiple electron-withdrawing groups (F, CF3) may hinder NAS reactions, necessitating optimized conditions for the target compound.

Biological Activity

(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane), with the chemical formula C9H8F4S2 and CAS No. 2734779-40-7, is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as relevant case studies and research findings.

The compound features a phenylene core substituted with both fluorine and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms. The presence of methylsulfane groups further contributes to its chemical reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC9H8F4S2
Molecular Weight270.29 g/mol
Purity97%
AppearanceNot Available
Storage Temperature4-8°C

Antimicrobial Activity

Research has indicated that compounds with trifluoromethyl and sulfonyl groups exhibit notable antimicrobial properties. A study evaluating various derivatives showed that certain compounds exhibited minimum inhibitory concentrations (MICs) against bacteria such as Escherichia coli and fungi like Candida albicans. For instance, a related compound showed an MIC of 4.88 µg/mL against B. mycoides .

Anticancer Activity

In vitro studies have demonstrated that (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) may possess anticancer properties. For example, derivatives with similar structural features were tested against several human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). These studies revealed IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin .

Cell LineIC50 (µM)Reference Compound IC50 (µM)
A54922.452.1
HCT11617.8-

Case Study 1: Anticancer Efficacy

In a specific study, a derivative structurally related to (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) was found to down-regulate critical oncogenes such as EGFR and KRAS in A549 cells, indicating a potential mechanism for its anticancer activity . The study employed qRT-PCR to assess gene expression changes post-treatment.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of fluorinated compounds against phytopathogenic fungi. The results suggested that compounds similar to (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) could be effective in agricultural applications, showcasing their potential beyond human health .

The biological activity of (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) is likely attributed to its ability to interact with cellular targets through various pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Gene Expression Modulation : The compound may alter the expression of genes associated with cell proliferation and apoptosis.

Q & A

Q. What are the established synthetic routes for (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane)?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. For example, halogenated intermediates (e.g., brominated or iodinated trifluoromethyl benzene derivatives) react with methylthiolate nucleophiles under inert conditions. Key steps include:
  • Use of anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of intermediates.
  • Catalytic Pd(PPh₃)₄ for coupling reactions, as seen in structurally similar iodinated trifluoromethyl benzene derivatives .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • X-ray crystallography : SHELX software (e.g., SHELXL-97) is used for structure refinement. Data collection involves a Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Disorder in substituents (e.g., trifluoromethyl groups) is resolved using PART commands in SHELX .
  • NMR spectroscopy : ¹⁹F NMR (δ ~ -60 ppm for CF₃, -110 ppm for F substituents) and ¹H NMR (δ 2.5–3.0 ppm for methylsulfane protons) confirm substitution patterns.
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 342.03) .

Q. What are the key physicochemical properties relevant to material science applications?

  • Methodological Answer :
  • Thermal stability : Thermogravimetric analysis (TGA) under N₂ (heating rate 10°C/min) shows decomposition >250°C, making it suitable for high-temperature polymer matrices .
  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water, enabling use in hydrophobic polymer blends .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Pre-activation of substrates : Brominated precursors (e.g., 1-bromo-3,5-bis(trifluoromethyl)benzene) are pre-treated with Ag₂O to enhance reactivity .
  • Microwave-assisted synthesis : Reducing reaction time from 24 h to 2 h while maintaining yields >85% .
  • Ligand screening : Bulky ligands (e.g., XPhos) improve steric control in coupling reactions, minimizing byproducts .

Q. How to resolve discrepancies in crystallographic data for fluorine-containing substituents?

  • Methodological Answer :
  • Disorder modeling : Use PART and SUMP commands in SHELXL to model partial occupancy of fluorine atoms (e.g., 0.715:0.285 ratio observed in similar structures) .
  • DFT calculations : Compare experimental bond lengths (C–F: ~1.34 Å) with theoretical values to validate refinement models .
  • Twinned data refinement : Apply HKLF5 in SHELX for handling twinned crystals, common in fluorinated aromatic systems .

Q. What strategies are used to assess biological activity of this compound in cancer research?

  • Methodological Answer :
  • In vitro antiproliferative assays : Dose-response curves (0.1–100 μM) in A549 (lung) and MDA-MB-231 (breast) cancer cells, with IC₅₀ values calculated via MTT assays .
  • Apoptosis detection : AO/EB dual staining and flow cytometry (Annexin V/PI) to quantify apoptotic cells.
  • Selectivity testing : Parallel assays in normal cell lines (e.g., MRC-5 fibroblasts) to confirm cancer-specific toxicity .

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